molecular formula C38H34N2O6 B055766 Reactive Blue 246 CAS No. 121888-69-5

Reactive Blue 246

Cat. No. B055766
M. Wt: 614.7 g/mol
InChI Key: IEPUABWMJBVAAN-UHFFFAOYSA-N
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Description

Reactive Blue 246, also known as 1,4-Bis [4- (2-methacryloxyethyl)phenylamino]-9,10-anthraquinone, is a dark blue crystal powder . Its molecular formula is C38H34N2O6 .


Molecular Structure Analysis

The molecular structure of Reactive Blue 246 is based on its molecular formula, C38H34N2O6 . It has an average mass of 614.686 Da and a mono-isotopic mass of 614.241699 Da .


Chemical Reactions Analysis

Reactive Blue 246, like other reactive chemicals, can release large and potentially dangerous amounts of energy under certain conditions . The reactive chemical hazards are highly dependent on the process conditions and mode of operation .


Physical And Chemical Properties Analysis

Reactive Blue 246 has a density of 1.3±0.1 g/cm³ . Its boiling point is 785.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 114.3±3.0 kJ/mol . The flash point is 428.8±32.9 °C . The index of refraction is 1.646 . The molar refractivity is 176.3±0.3 cm³ . It has 8 H bond acceptors, 2 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

  • Photodegradation Studies : Lizama et al. (2002) investigated the photocatalytic discoloration of Reactive Blue 19, a similar textile anthraquinone dye, using TiO2 or ZnO catalysts. They optimized the conditions for the degradation activity, finding ZnO to be more effective than TiO2 under certain conditions (Lizama et al., 2002).

  • Electrochemical Oxidation : Carneiro et al. (2005) studied the electrochemical oxidation of Reactive Blue 4 (RB4), a dye similar to RB 246, on various electrodes. They reported 100% decolorization and significant organic carbon removal under certain conditions (Carneiro et al., 2005).

  • Quantum Dot Surface Reactions : Shiohara et al. (2010) described chemical reactions on molecules attached to silicon quantum dots, including those with reactive functionalities like RB 246. They found that quantum dots with more reactive functionalities were more toxic (Shiohara et al., 2010).

  • Biodegradation by Fungi : Nilsson et al. (2006) showed that white-rot fungi could decolorize synthetic wastewater containing RB 4, indicating potential biodegradation methods for dyes like RB 246 (Nilsson et al., 2006).

  • Fenton-Based Degradation : Research by Wei and Zhang Xiu-fang (2006) on anthraquinone dye wastewater, using the ferrioxalate-Fenton system, achieved significant color and organic content reduction, suggesting potential for RB 246 treatment (Wei & Zhang Xiu-fang, 2006).

  • Photo-Fenton Process Efficacy : Another study by Carneiro et al. (2007) explored the degradation of RB4 via the photo-Fenton process, achieving significant color and organic carbon removal (Carneiro et al., 2007).

  • Electrochemical Degradation : Rajkumar et al. (2007) focused on the electrochemical degradation of RB 19, finding complete color removal and identifying intermediate compounds, which could be relevant for RB 246 research (Rajkumar et al., 2007).

  • Ozone Treatment : Wu et al. (2008) demonstrated that ozonation effectively removed the chemical oxygen demand (COD) and enhanced biodegradability of aqueous solutions of a similar dye, RB 15 (Wu et al., 2008).

  • Electrochemical Coagulation : Yang and McGarrahan (2005) investigated the use of electrochemical coagulation for color removal from wastewater containing dyes like RB 19, achieving high removal efficiencies (Yang & McGarrahan, 2005).

  • Electro-Fenton Reaction : Shwe et al. (2013) reported high decolorization efficiencies using the electro-Fenton process for treating RB 19 dye-containing wastewater (Shwe et al., 2013).

Safety And Hazards

Reactive Blue 246 should be stored in a closed container and away from fire and oxidizing agents . It can cause explosion and other hazards if not used or handled correctly . Use should follow the relevant safety procedures . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Reactive Blue 246 is commonly used in high-energy explosives and as a component of propellants . It also has potential uses in the preparation of other organic compounds, such as dyes and fluorescent agents . Its future directions could include further exploration of these applications, as well as continued research into its properties and potential uses .

properties

IUPAC Name

2-[4-[[4-[4-[2-(2-methylprop-2-enoyloxy)ethyl]anilino]-9,10-dioxoanthracen-1-yl]amino]phenyl]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O6/c1-23(2)37(43)45-21-19-25-9-13-27(14-10-25)39-31-17-18-32(34-33(31)35(41)29-7-5-6-8-30(29)36(34)42)40-28-15-11-26(12-16-28)20-22-46-38(44)24(3)4/h5-18,39-40H,1,3,19-22H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPUABWMJBVAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCOC(=O)C(=C)C)C(=O)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153430
Record name Reactive Blue 246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive Blue 246

CAS RN

121888-69-5
Record name Reactive Blue 246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121888695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reactive Blue 246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-{[9,10-dihydroxy-4-(}3-[2-(2-methylprop-2-enoyloxy]phenyl}amino)anthryl]amino}phenyl)ethyl 2-methylprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE BLUE 246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20225PWJ2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Kanekar, A Khale - Int J Pharm Phytopharmacol Res, 2014 - iacmcolor.org
Coloring agents are indispensable requirement of any pharmaceutical dosage form. It is used for varied purpose extending from aesthetic to technical advantage. These are potent in …
Number of citations: 17 www.iacmcolor.org
B Seidman - Food and Drug Law Journal, 2014 - JSTOR
The United States’ medical device color additive regulations are unknown to some, and confusing to many. This article reviews statutory language on color additives in the Federal Food…
Number of citations: 7 www.jstor.org
MEM Braga, VP Costa, MJT Pereira, PT Fiadeiro… - International journal of …, 2011 - Elsevier
… They are coloured and cross-linked by Reactive Blue 246 and, in addition, they possess a Performa ® surface modification treatment in order to increase hydrophilicity and thus to …
Number of citations: 58 www.sciencedirect.com
S Franceschetto - thesis.unipd.it
confrontare lo spessore dello strato lipidico del film lacrimale naturale, con due diversi Siliconi-Hydrogel in situ da otto ore e dopo 10 minuti dalla rimozione. Tutti i test sono stati …
Number of citations: 3 thesis.unipd.it
F Marangon - thesis.unipd.it
In questo elaborato saranno confrontati i tempi di rottura del film lacrimale naturale con quelli misurati in seguito all’applicazione di tre tipologie di lenti a contatto morbide tramite il …
Number of citations: 3 thesis.unipd.it
Ц ХУАН, Ф ЧАНГ, СЮНЬ ЧЖАН, ФЭН ЦЗИН - elibrary.ru
… ,2'-азодипропиононитрил; Nobloc представляет собой 2-[3-(2H-бензотриазол-2-ил)-4-гидроксифенил]этилметакрилат от Aldrich; RB246 представляет собой Reactive Blue 246 …
Number of citations: 0 elibrary.ru

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